

Everolimus Hydrolyzed Impurity Identification: A Mechanistic and Methodological Guide

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Compound of Interest

Compound Name:	<i>seco Everolimus B</i>
CAS No.:	769905-89-7
Cat. No.:	B601107

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Preamble: The Imperative of Purity in Advanced Therapeutics

Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), represents a cornerstone in immunosuppressive and oncologic therapies.[1] Its complex macrocyclic lactone structure, while key to its efficacy, also renders it susceptible to degradation, particularly through hydrolysis.[2] The resulting impurities, even in trace amounts, can potentially alter the drug's safety and efficacy profile.[3] Therefore, a robust and systematic approach to identifying and characterizing these hydrolytic impurities is not merely a quality control exercise; it is a fundamental requirement for regulatory compliance and patient safety.

This guide provides a comprehensive framework for the identification of everolimus hydrolyzed impurities. We will move beyond rote protocols to explore the underlying chemical mechanisms, the logic behind analytical method development, and the interpretation of complex data sets. This document is designed for the practicing scientist, offering field-proven insights into building a self-validating system for impurity analysis that is compliant with global regulatory standards, such as the ICH Q3A and Q3B guidelines.[4][5][6]

Part 1: The Chemistry of Everolimus Hydrolysis

Everolimus's core structure is a 31-membered macrolide lactone.[7] The ester linkage within this large ring is the primary site susceptible to hydrolysis. Under aqueous conditions, particularly when catalyzed by acid or base, this lactone ring can be cleaved.

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This ring-opening event results in the formation of a carboxylic acid and a hydroxyl group, fundamentally altering the molecule's polarity, size, and potentially its biological activity. The rate of this hydrolysis is influenced by pH, temperature, and the presence of catalysts.[8] Understanding this primary degradation pathway is the first step in designing targeted analytical methods for detection.

Part 2: The Analytical Workflow: A Self-Validating System

The identification of unknown impurities is a systematic process of discovery, confirmation, and quantification. The workflow described below is designed as a logical cascade, where each step provides the necessary input for the next, creating a robust and scientifically sound process.

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Step 1: Forced Degradation (Stress Testing)

The objective of forced degradation is to intentionally degrade the drug substance under controlled conditions to generate the likely degradation products.[9] This predictive approach is mandated by ICH guidelines and is crucial for developing a stability-indicating analytical method.

Causality Behind Experimental Choices: The conditions are chosen to be slightly more aggressive than what the product would experience during its shelf life, accelerating the

formation of impurities without creating degradation pathways that are not relevant to real-world storage. Studies have shown that everolimus is particularly susceptible to acid-catalyzed hydrolysis and oxidation, while showing more stability under alkaline and neutral conditions.[10][11]

Experimental Protocol: Hydrolytic Stress Testing

- Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of everolimus pure drug in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Acidic Hydrolysis:
 - To 1 mL of the stock solution, add 1 mL of 2 N HCl.[10][12][13]
 - Heat the mixture in a water bath at 60°C for 30 minutes.[10][12][13]
 - Cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.
 - Dilute the final solution with the mobile phase to a target concentration (e.g., 100 µg/mL) for analysis.[13]
- Alkaline Hydrolysis:
 - To 1 mL of the stock solution, add 1 mL of 2 N NaOH.[10][12]
 - Heat the mixture in a water bath at 60°C for 30 minutes.[10][12]
 - Cool the solution to room temperature and neutralize it with an equivalent volume and concentration of HCl.
 - Dilute to the target concentration with the mobile phase.
- Neutral Hydrolysis:
 - To 1 mL of the stock solution, add 1 mL of purified water.

- Reflux the solution at 60°C for 6 hours.[10][12]
- Cool and dilute to the target concentration with the mobile phase.
- Control Sample: Prepare a sample of the undegraded drug substance at the same target concentration for comparison.

Data Presentation: Summary of Forced Degradation Conditions

Stress Condition	Reagent	Temperature	Duration	Observed Degradation
Acidic Hydrolysis	2 N HCl	60°C	30 min	Significant (~7-87%)[10][13]
Alkaline Hydrolysis	2 N NaOH	60°C	30 min	Minimal to Complete[10][13]
Neutral Hydrolysis	Water	60°C	6 hours	Minimal (<1%)[8][10]

Note: The extent of degradation can vary based on the precise experimental setup.

Step 2: Stability-Indicating Chromatography

A stability-indicating method is a validated analytical procedure that can accurately detect changes in the drug substance's purity over time. For everolimus, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is standard.[14]

Causality Behind Method Choices:

- Column: A C18 column is selected for its hydrophobicity, which provides good retention and separation for a large, moderately polar molecule like everolimus and its likely more polar hydrolyzed impurities.[8][10]
- Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is used. The gradient elution, where the proportion of the organic solvent is

increased over time, is essential to elute the parent drug and a range of impurities with varying polarities.[10]

- Detection: UV detection at approximately 280 nm is effective as this corresponds to an absorbance maximum for the everolimus molecule.[8][10] A photodiode array (PDA) detector is highly recommended to assess peak purity.

Experimental Protocol: RP-HPLC Method

Parameter	Recommended Condition	Rationale
Column	Hypersil BDS C18 (100 x 4.6 mm, 5 µm) or equivalent[10]	Industry-standard C18 for robust separation of macrolides.
Mobile Phase A	Acetate Buffer (pH 6.5)[10]	Buffering agent to control ionization and ensure reproducible retention times.
Mobile Phase B	Acetonitrile[10]	Strong organic solvent for eluting analytes from the C18 column.
Gradient	50:50 (A:B) isocratic, or a gradient program	An isocratic method may suffice, but a gradient is often needed to resolve all impurities.[10]
Flow Rate	1.0 mL/min[8][10]	Standard flow rate for a 4.6 mm ID column.
Column Temp.	Ambient or controlled (e.g., 25°C)	Temperature control enhances reproducibility.
Injection Vol.	10-20 µL	Standard volume for analytical HPLC.
Detector	PDA/UV at 280 nm[8][10]	Wavelength for optimal detection of everolimus and related structures.

Step 3 & 4: Mass Spectrometric Characterization and Structure Elucidation

While HPLC-UV can separate and quantify impurities, it provides no structural information. This is the critical role of mass spectrometry (MS).

Causality Behind MS Choices:

- **High-Resolution Mass Spectrometry (HRMS):** Instruments like Time-of-Flight (TOF) or Orbitrap analyzers are essential. They provide a highly accurate mass measurement (typically <5 ppm error), which allows for the determination of the elemental formula of an unknown impurity. This is the first and most critical piece of structural evidence.
- **Tandem Mass Spectrometry (MS/MS):** In MS/MS, the impurity ion is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that reveals structural motifs.^[7] By comparing the fragmentation pattern of the impurity to that of the parent drug, one can deduce the location of the chemical modification (e.g., the ring-opening).^[7] It is noteworthy that everolimus and its fragments often ionize inefficiently and are primarily detected as sodium adducts in positive ion mode.^[7]

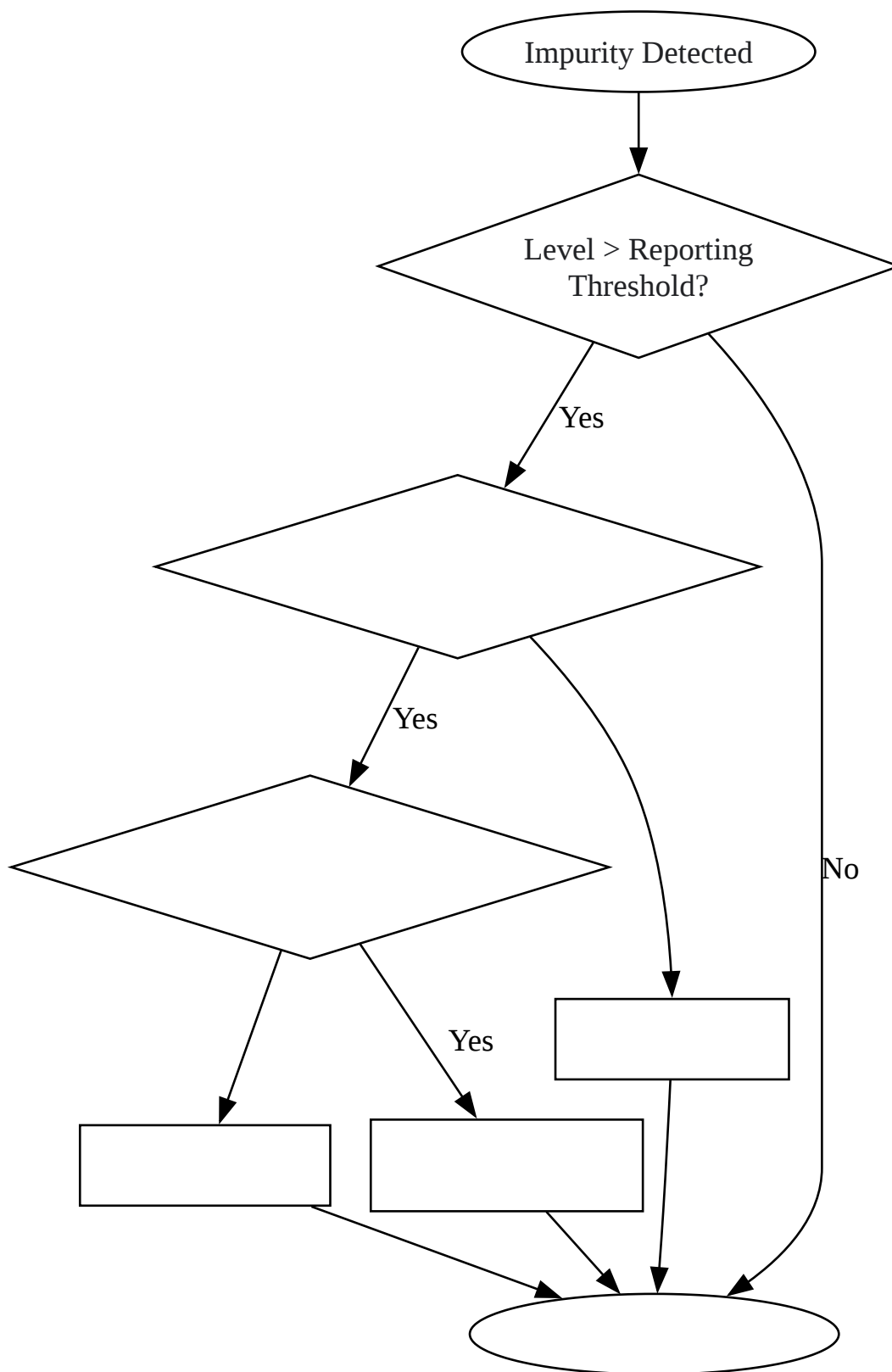
Workflow for Structure Elucidation:

- **Analyze Stressed Samples by LC-HRMS:** Inject the samples from the forced degradation study into an LC-HRMS system.
- **Identify Impurity Peaks:** In the chromatogram, identify the new peaks that are not present in the control sample.
- **Determine Accurate Mass:** For each new peak, extract the accurate mass of the molecular ion (e.g., $[M+H]^+$, $[M+Na]^+$).
- **Propose Elemental Formula:** Use the accurate mass to calculate the most probable elemental formula. For a hydrolyzed impurity, this formula should correspond to the addition of one molecule of water (H_2O) to the parent drug's formula ($C_{53}H_{83}NO_{14}$).
- **Perform MS/MS Fragmentation:** Acquire MS/MS spectra for both the parent everolimus and the impurity.

- Interpret Fragmentation: Compare the fragment ions. Many fragments will be common to both the parent and the impurity. The fragments that differ will pinpoint the site of the modification. For a hydrolyzed product, the fragmentation pattern will be consistent with a linear, rather than a cyclic, structure.
- Confirm Structure: Based on the elemental formula and the MS/MS fragmentation data, the structure of the hydrolyzed impurity (seco-everolimus) can be confidently proposed.

Part 3: Regulatory Context and Impurity Management

The identification of an impurity is not the final step. Regulatory guidelines from the International Council for Harmonisation (ICH) dictate the subsequent actions based on the impurity's concentration.^[4]



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ICH Q3A/Q3B Impurity Thresholds: These guidelines establish three key thresholds for action.
[4][6]

Threshold	Definition	Typical Value (for max daily dose \leq 2g)
Reporting	The level above which an impurity must be reported in a regulatory submission.	\geq 0.05%
Identification	The level above which an impurity's structure must be determined.	\geq 0.10% or 1.0 mg/day intake (whichever is lower)
Qualification	The level above which an impurity must be assessed for its biological safety.	\geq 0.15% or 1.0 mg/day intake (whichever is lower)

Note: These thresholds are general; specific values depend on the maximum daily dose of the drug.[4]

The analytical workflow described in this guide provides the necessary data to meet the Identification threshold. If an impurity exceeds the Qualification threshold, further toxicological studies are required to demonstrate its safety.[6]

Conclusion

The identification of hydrolyzed impurities in everolimus is a multifaceted process that integrates organic chemistry, analytical science, and regulatory strategy. A thorough understanding of the degradation mechanism, coupled with a systematic analytical approach using forced degradation and LC-HRMS, allows for the confident identification and characterization of these critical impurities. By implementing the self-validating workflows and adhering to the principles outlined in this guide, drug development professionals can ensure the quality, safety, and efficacy of everolimus products, ultimately safeguarding patient health.

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